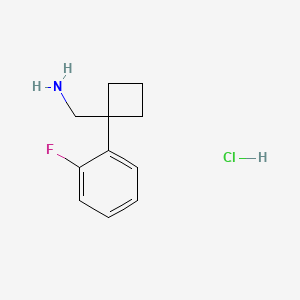
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN . It has a molecular weight of 215.69 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H . The canonical SMILES representation is C1CC(C1)(CN)C2=CC=CC=C2F.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.69 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 215.0877053 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 14 .Applications De Recherche Scientifique
Novel Serotonin 5-HT1A Receptor-Biased Agonists
Research into novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has shown potential in psychiatric and neurological disorders. These compounds, including variations with fluoroaryl groups, have been designed as "biased agonists" targeting serotonin 5-HT1A receptors. They have demonstrated potent antidepressant-like activity through ERK1/2 phosphorylation-preferring mechanisms, suggesting a promising avenue for developing new antidepressant drugs (Sniecikowska et al., 2019).
Analytical Chemistry Applications
In the realm of analytical chemistry, the separation and analysis of flunarizine hydrochloride and its degradation products have been achieved using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). This methodology is crucial for the quality control of pharmaceuticals, ensuring the safety and efficacy of the medication (El-Sherbiny et al., 2005).
Drug Precursor and Decomposition Product Analysis
A suspected chemical precursor of 2-fluorodeschloroketamine, relevant to forensic science, was identified and analyzed. This research provides insights into the chemical pathways and potential illicit drug synthesis, highlighting the importance of analytical techniques in legal and forensic contexts (Luo et al., 2022).
Chiral Discrimination in Pharmaceutical Analysis
The study of chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase for a compound with structural similarities to the target chemical underlines the significance of enantiomeric purity in pharmaceuticals. This research underscores the importance of chiral resolution in drug synthesis and quality control, ensuring that only the intended enantiomer is present in the final product (Bereznitski et al., 2002).
Development of Anti-influenza Virus Agents
Novel tricyclic compounds with a unique amine moiety, structurally related to the compound of interest, have shown potent anti-influenza A virus activity. This line of research highlights the potential for developing new antiviral drugs, particularly in response to global health challenges posed by influenza viruses (Oka et al., 2001).
Propriétés
IUPAC Name |
[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQYUNFGPBASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676439 |
Source


|
| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride | |
CAS RN |
1228879-43-3 |
Source


|
| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

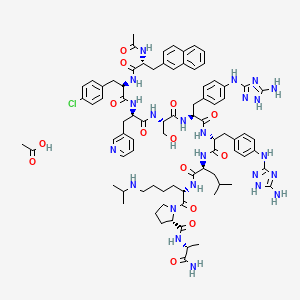
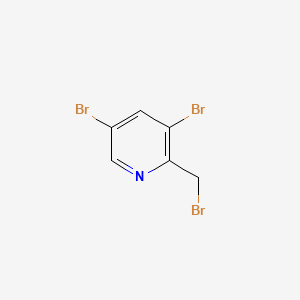

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)
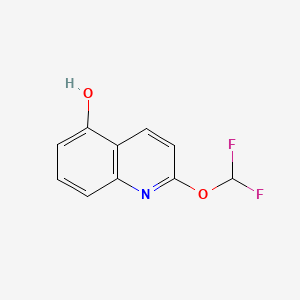


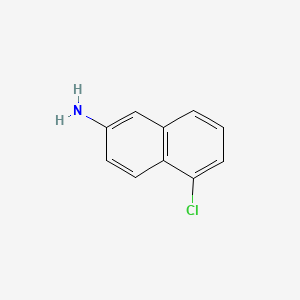
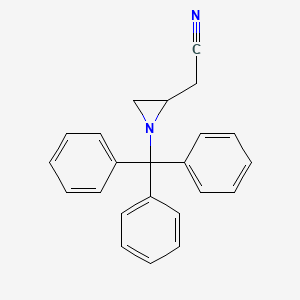
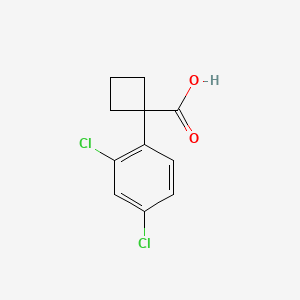
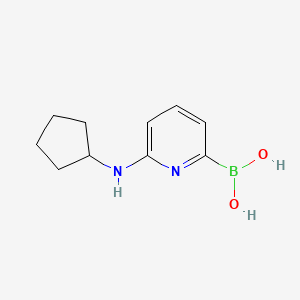
![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)
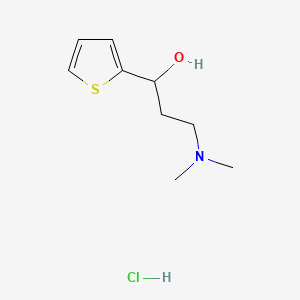
![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)